molecular formula C18H15BrN2O3S2 B2434638 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865175-43-5

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2434638
CAS No.: 865175-43-5
M. Wt: 451.35
InChI Key: RASYYAFJFXTPSY-ZZEZOPTASA-N
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Description

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Its core structure, featuring a benzothiazole ring system, is of significant interest in medicinal chemistry and chemical biology. The compound's specific research applications are yet to be fully characterized, but its molecular architecture suggests potential as a key intermediate or building block in organic synthesis. The presence of a bromo substituent, a methanesulfonyl group, and an acryl moiety offers multiple sites for further chemical modification, such as metal-catalyzed cross-coupling reactions or nucleophilic substitutions, making it a versatile scaffold for constructing more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel heterocyclic compounds, or investigate new biological pathways. Its mechanism of action is not defined and is a subject for empirical investigation. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

2-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASYYAFJFXTPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzamide and other reagents necessary for introducing the methanesulfonyl and prop-2-en-1-yl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzamide derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example, 2-bromobenzamide and N-(4-fluorophenyl)-2-bromobenzamide are structurally related but may have different reactivity and uses.

Biological Activity

Overview

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the benzothiazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a bromine atom and a methanesulfonyl group attached to a benzothiazole derivative. Its structure can be represented as follows:

Component Structure
Benzamide Core Benzamide
Molecular Formula C18H17BrN2O4S2
Molecular Weight 448.36 g/mol

Antitumor Activity

Recent studies highlight the antitumor potential of benzothiazole derivatives. For instance, compounds similar to 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Lines Tested IC50 (μM)
Compound B7A431, A549, H12991 - 4
Compound 4iHOP-92<10

These results indicate that modifications to the benzothiazole nucleus can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation .

The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors that are crucial in cancer cell survival and proliferation. Benzothiazole derivatives have been shown to interfere with signaling pathways such as:

  • Apoptosis Induction : Promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Halting the progression of the cell cycle in cancer cells.
  • Cytokine Modulation : Reducing inflammatory cytokines like IL-6 and TNF-alpha that contribute to tumor progression .

Case Studies

A study conducted on novel benzothiazole compounds demonstrated that certain derivatives exhibited potent antiproliferative effects across multiple cancer types. For example, compound B7 significantly inhibited cell migration and induced apoptosis in A431 cells at concentrations as low as 1 μM. This aligns with findings from other studies where benzothiazole compounds were effective against various cancer cell lines .

Comparative Analysis

When compared to similar compounds within the benzothiazole class, 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups which enhance its solubility and biological interactions:

Compound Functional Groups Biological Activity
Similar Compound ALacks methanesulfonyl groupModerate anti-inflammatory
Similar Compound BContains additional halogensHigh antimicrobial activity
Target Compound Bromine and methanesulfonyl groupsStrong anticancer properties

Q & A

Q. What are common synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazol-2-ylidene core. Key steps include bromination (using Br₂ or N-bromosuccinimide) to introduce the bromine atom, methanesulfonyl group installation via sulfonation, and coupling with the allyl/propenyl substituent. Reaction conditions such as temperature (often 60–80°C for nucleophilic substitutions), solvent choice (polar aprotic solvents like DMF or DCM), and catalysts (e.g., Pd for cross-couplings) are critical for yield and purity .

Q. How is the compound’s structural integrity validated post-synthesis?

Analytical techniques include ¹H/¹³C NMR to confirm substituent positions and stereochemistry (Z-configuration), HRMS for molecular weight verification, and FT-IR to identify functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹). Purity is assessed via HPLC with UV detection at λ ~254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Cytotoxicity profiling against cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • Antimicrobial susceptibility testing (MIC values) using broth microdilution .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during electrophilic substitutions on the benzothiazole ring?

The methanesulfonyl group at position 6 acts as a strong electron-withdrawing meta-director, while the allyl group at position 3 influences steric accessibility. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent selection. For example, bromination favors position 5 due to the sulfonyl group’s directing effects .

Q. What strategies resolve contradictory bioactivity data across different cell lines?

Contradictions may arise from cell-specific uptake or metabolic differences. Use orthogonal assays (e.g., radiolabeled compound tracking for cellular uptake studies) and metabolomics profiling to identify degradation products. Structure-activity relationship (SAR) studies comparing analogs with varying substituents (e.g., replacing bromine with fluorine) can isolate critical pharmacophores .

Q. How does the Z-configuration influence target binding compared to E-isomers?

The Z-configuration creates a planar geometry that enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies using X-ray crystallography (e.g., protein-ligand co-crystallization) and molecular dynamics simulations reveal steric clashes in E-isomers, reducing binding affinity .

Q. What methodologies optimize catalytic systems for large-scale synthesis?

High-throughput screening (HTS) of palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) improves coupling efficiency. Solvent optimization (e.g., switching from DMF to biodegradable Cyrene™) reduces environmental impact. Continuous flow reactors enhance reproducibility and scalability .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting NMR data for tautomeric forms in solution?

Variable-temperature NMR (VT-NMR) and deuterium exchange experiments distinguish tautomers. For example, broadening peaks at elevated temperatures indicate dynamic equilibria between enol-imine and keto-amine forms .

Q. What computational tools predict metabolic stability and toxicity?

ADMET predictors (e.g., SwissADME) analyze logP, solubility, and cytochrome P450 interactions. DEREK Nexus identifies structural alerts (e.g., thiazole-related hepatotoxicity). Validate predictions with in vitro microsomal stability assays .

Q. How to design stable formulations for in vivo studies?

Use co-solvency (e.g., PEG 400 + saline) to improve aqueous solubility. Encapsulation in liposomes or cyclodextrin complexes enhances bioavailability. Monitor plasma stability via LC-MS/MS over 24 hours .

Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationNBS, DCM, 0°C78>95%
SulfonationMsCl, Et₃N, THF85>98%
CouplingPd(PPh₃)₄, K₂CO₃, DMF65>90%

Table 2: Comparative Bioactivity of Analogues

CompoundIC₅₀ (Kinase X, nM)MIC (S. aureus, µg/mL)
Target12.3 ± 1.58.2 ± 0.9
Br → F45.6 ± 3.232.1 ± 2.1
Z → E>100>50

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